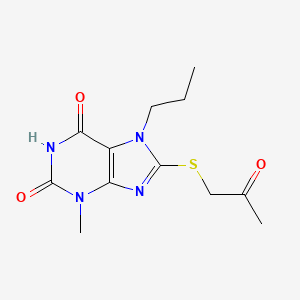

3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione

Description

3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived purine-2,6-dione analog characterized by substituents at positions 3, 7, and 8 of the purine core. Structurally, it features:

- 3-position: Methyl group.

- 7-position: Propyl chain.

- 8-position: A sulfur-linked 2-oxopropyl moiety (2-oxo-propylsulfanyl).

This compound belongs to a class of molecules designed to modulate adenosine receptors, phosphodiesterases, or other purinergic targets. Its structural uniqueness lies in the 8-position thioether linkage to a ketone-containing alkyl group, which may influence receptor binding kinetics and metabolic stability compared to simpler alkyl or aryl substitutions .

Properties

Molecular Formula |

C12H16N4O3S |

|---|---|

Molecular Weight |

296.35 g/mol |

IUPAC Name |

3-methyl-8-(2-oxopropylsulfanyl)-7-propylpurine-2,6-dione |

InChI |

InChI=1S/C12H16N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h4-6H2,1-3H3,(H,14,18,19) |

InChI Key |

HMLZEXXZLVEQGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a propylsulfanyl group, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxo groups or conversion of sulfanyl groups to sulfoxides or sulfones.

Reduction: Reduction of oxo groups to hydroxyl groups.

Substitution: Replacement of the propylsulfanyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed analysis of structurally related analogs, emphasizing substituent effects, pharmacological profiles, and key research findings.

Structural and Functional Analogues

2.1.1 L-97-1 ([3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-[ethyl-(2-hydroxyethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione])

- Substituents: 8-position: Benzyl group. 7-position: Complex ethyl-hydroxyethyl-amino-ethyl chain. 3-position: Propyl group.

- Activity: Potent A1 adenosine receptor (A1AR) antagonist with high selectivity (IC50 = 1.42 µM for A1AR vs. >100 µM for A2AR/A2BR). Demonstrated efficacy in reducing allergic responses in asthma models .

- Key Difference : The benzyl group at the 8-position enhances A1AR affinity, while the target compound’s 2-oxo-propylsulfanyl group may alter solubility and off-target interactions.

BI 1356 (Linagliptin)

- Substituents: 8-position: 3-Aminopiperidin-1-yl. 7-position: But-2-ynyl chain. 1-position: 4-Methylquinazolin-2-ylmethyl.

- Activity : Dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes management. The 8-position piperidinyl group and 7-position alkyne contribute to prolonged target engagement .

- Key Difference : The target compound lacks the quinazolinyl and piperidinyl motifs, suggesting divergent therapeutic applications.

7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione

- Substituents :

- 7-position: Hexyl chain.

- 8-position: Propylsulfanyl.

- Molecular weight: 324.4 g/mol .

- Key Difference : The elongated 7-position hexyl chain in this analog contrasts with the target compound’s shorter 7-propyl group, highlighting how alkyl chain length modulates pharmacokinetics.

2.1.4 TRPC4/5 Inhibitor (7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-3,7-dihydro-1H-purine-2,6-dione)

- Substituents: 8-position: Trifluoromethoxyphenoxy. 7-position: 4-Chlorobenzyl.

- The electron-withdrawing 8-position substituent enhances target specificity .

- Key Difference : The target compound’s sulfur-based 8-position group may offer metabolic advantages over the labile ether linkage in this TRPC inhibitor.

Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

- Substituents :

- 7-position: 2-Hydroxyethyl.

- 1- and 3-positions: Methyl groups.

- Activity : Bronchodilator with structural similarity to theophylline. The 7-position hydroxyethyl group improves solubility and reduces toxicity compared to unmodified xanthines .

- Key Difference : The target compound’s 7-propyl and 8-thioether groups likely shift its activity away from bronchodilation toward other purinergic targets.

Comparative Data Table

Key Research Insights

- Substituent Position and Activity : The 8-position is critical for target specificity. Sulfur-containing groups (e.g., thioethers) enhance metabolic stability compared to oxygen-linked groups, as seen in TRPC4/5 inhibitors .

- Chain Length and Lipophilicity: Longer alkyl chains at the 7-position (e.g., hexyl vs.

- Receptor Selectivity : Aromatic groups at the 8-position (e.g., benzyl in L-97-1) favor A1AR antagonism, while heterocyclic groups (e.g., piperidinyl in BI 1356) enable enzyme inhibition .

Biological Activity

3-Methyl-8-(2-oxo-propylsulfanyl)-7-propyl-3,7-dihydro-purine-2,6-dione, also known as a purine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , which includes a purine base modified with a propylsulfanyl group and a ketone functional group. The structural features suggest potential interactions with biological targets, particularly in enzymatic pathways.

Biological Activity Overview

Research indicates that purine derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have demonstrated that purine derivatives can inhibit tumor growth through various mechanisms, including the modulation of metabolic pathways in cancer cells.

- Antioxidant Properties : The presence of sulfur and ketone groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.

- Enzyme Inhibition : Purine derivatives often act as inhibitors of key enzymes involved in nucleotide metabolism, which can be beneficial in cancer therapy.

Antitumor Activity

A study conducted by Gondáš et al. (2022) explored the effects of various purine derivatives on glioblastoma cells. The findings indicated that this compound exhibited significant cytotoxicity against these cells. The mechanism was linked to the compound's ability to interfere with amino acid metabolism, particularly leucine catabolism .

Antioxidant Properties

Research by Chen et al. (2024) highlighted the antioxidant potential of purine derivatives. The study showed that the compound could reduce oxidative stress markers in human neural cancer cells, suggesting a protective effect against oxidative damage .

Enzyme Inhibition

A comprehensive review by Lieu et al. (2020) discussed the role of purines in metabolic regulation. It was noted that compounds like this compound could inhibit enzymes such as adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism and inflammation pathways .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell growth | Gondáš et al., 2022 |

| Antioxidant | Scavenging free radicals | Chen et al., 2024 |

| Enzyme Inhibition | Inhibition of adenosine deaminase | Lieu et al., 2020 |

Case Studies

- Glioblastoma Treatment : In vitro studies demonstrated that treatment with this compound reduced cell viability by over 50% at concentrations above 10 µM within 48 hours. This suggests a promising avenue for further research into its application in glioblastoma therapy.

- Oxidative Stress Reduction : A study involving human neural cancer cells showed that the compound significantly lowered levels of reactive oxygen species (ROS), indicating its potential as an adjunctive treatment for oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.